Florilglutamic acid (18F)

Description

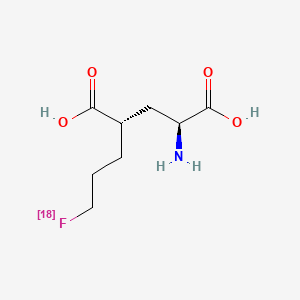

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196963-74-2 |

|---|---|

Molecular Formula |

C8H14FNO4 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4-(3-(18F)fluoranylpropyl)pentanedioic acid |

InChI |

InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i9-1 |

InChI Key |

MKDNDKMECWBLOF-XUCPOOORSA-N |

SMILES |

N[C@@H](C[C@H](CCC[18F])C(O)=O)C(O)=O |

Isomeric SMILES |

C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C[18F] |

Canonical SMILES |

C(CC(CC(C(=O)O)N)C(=O)O)CF |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Florilglutamic acid (18F); Florilglutamic acid f-18; Florilglutamic acid ((Sup 18)f); Florilglutamic acid (18-f); |

Origin of Product |

United States |

Radiochemical Synthesis and Analytical Characterization of Florilglutamic Acid 18f

Precursor Design and Chemical Considerations for Nucleophilic Radiofluorination

The synthesis of florilglutamic acid (18F) is centered on a nucleophilic aliphatic substitution reaction. In this process, the radioisotope [18F]fluoride displaces a leaving group on a protected glutamic acid precursor molecule.

Optimization of Leaving Groups and Reaction Conditions

The selection of an appropriate leaving group is a critical factor in the synthesis of radiolabeled compounds. A good leaving group should detach from the parent molecule easily and remain stable in its detached, negatively charged state without re-engaging with the parent molecule. nih.gov The reactivity of leaving groups generally follows the order: triflate > nosylate (B8438820) > tosylate ~ mesylate > iodide > bromide > chloride. nih.gov

Early synthesis methods for florilglutamic acid (18F) utilized precursors with a 4-nitrophenylsulfonate (nosylate) leaving group. nih.gov These methods achieved radiochemical yields (RCY) ranging from 30% to 63%. nih.gov More contemporary approaches often employ precursors with a 2-naphthylsulfonate leaving group due to their enhanced stability and favorable reaction kinetics. nih.gov For example, the precursor (2S,4S)-di-tert-butyl 2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate has been shown to produce radiochemical yields greater than 50% under optimized conditions. Triflate leaving groups are also used, providing high radiochemical yields of ≥15%.

The reaction is typically conducted in the presence of a catalyst, such as Kryptofix 222™, and a polar aprotic solvent like acetonitrile (B52724) at elevated temperatures to facilitate the incorporation of the fluorine-18 (B77423) isotope. nih.gov The synthesis generally involves a two-step, one-pot process. The first step is the nucleophilic substitution to incorporate the fluorine-18, followed by acid hydrolysis to remove protecting groups. nih.gov

Stereochemical Control in Synthesis Pathways

Maintaining the correct stereochemistry is crucial for the biological activity of florilglutamic acid (18F). The desired stereoisomer is (2S,4S)-2-amino-4-(3-[18F]fluoranylpropyl)pentanedioic acid. nih.gov The synthesis starts with a stereochemically defined precursor, such as (2S,4S)-di-tert-butyl 2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate.

The nucleophilic substitution reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon center where the substitution occurs. nih.gov To ensure the final product has the correct (4S) configuration, the precursor must have the opposite (4R) configuration at the carbon atom bearing the leaving group.

After the radiofluorination step, protecting groups like tert-butyl and trityl are removed by acid hydrolysis, for instance, with 1 M sulfuric acid at 100°C, followed by neutralization. This deprotection step must be carefully controlled to prevent racemization and ensure the stereochemical integrity of the final product, with deprotection efficiencies greater than 98% being achievable.

Automated Radiosynthesis Methodologies

To ensure consistent and reliable production of florilglutamic acid (18F) for clinical and research use, automated synthesis modules are frequently employed. nih.gov

Implementation of Module-Based Synthesis for Florilglutamic Acid (18F)

Automated synthesis platforms, such as the GE TRACERlab™ FX C Pro and RNPlus Research systems, have been adapted for the production of florilglutamic acid (18F). nih.govnih.govmdpi.com These modules streamline the entire process, from the initial radiofluorination to the final purification, within a lead-shielded hot cell. nih.gov A typical automated synthesis involves the reaction of the protected precursor with cyclotron-generated [18F]fluoride in the presence of a potassium carbonate/Kryptofix 2.2.2 complex. nih.gov This is followed by acidic deprotection, neutralization, and purification using solid-phase extraction (SPE) cartridges. nih.gov

The use of disposable cassettes in some systems, like the FASTlab™ module, minimizes the risk of cross-contamination between batches. Automated synthesis can produce significant batch sizes, for example, 60–85 GBq, with high compliance to release specifications.

Table 1: Comparison of Automated Synthesis Parameters for Florilglutamic Acid (18F)

| Parameter | RNPlus Research System nih.gov | FASTlab™ Module |

| Starting [18F]Fluoride Activity | 16 GBq | 1.5–3.0 GBq |

| Synthesis Time | 50 min | 45 min |

| Radiochemical Yield (non-decay corrected) | 26.25% (4.2 GBq) | 30.82 ± 1.60% |

| Radiochemical Purity | > 95% | > 95% |

| Molar Activity | 66 GBq/µmol | Not specified |

Emerging Methodologies: Silyl-Fluoride Exchange and Microfluidic Synthesis Approaches

Silyl-Fluoride Exchange (SiFA): This emerging technique offers a potential alternative to traditional methods that rely on sulfonate precursors. The Si-F exchange reaction involves the incorporation of [18F]fluoride into a silicon-fluoride bond. nih.gov While still in preliminary stages for florilglutamic acid (18F), this method has shown the potential to bypass traditional leaving groups, with initial studies reporting radiochemical yields of approximately 15%.

Microfluidic Synthesis: Microfluidic reactors offer several advantages, including a significant reduction in the consumption of expensive precursors (by up to 70%) and smaller reaction volumes. escholarship.orgnih.gov These systems can automate the entire synthesis process on a small chip. escholarship.orgnih.gov However, for florilglutamic acid (18F), the radiochemical yields from pilot-scale microreactors are currently suboptimal, ranging from 18–22%, compared to macroscopic systems. Further optimization is needed to make this a viable routine production method.

Radiochemical Purification Strategies

After synthesis, purification is essential to remove unreacted precursors, byproducts, and residual solvents to ensure the final product is of high purity for its intended use.

Solid-Phase Extraction (SPE) is a commonly used method for the purification of florilglutamic acid (18F). Oasis MCX (Mixed-mode Cation Exchange) cartridges are particularly effective. At a low pH (pH < 2), the cartridges trap the [18F]florilglutamic acid, allowing for the removal of impurities. The purified product can then be efficiently eluted using a phosphate-buffered saline (PBS) solution at a neutral pH (pH 7.4), with elution efficiencies reported to be between 92–95%.

High-Performance Liquid Chromatography (HPLC) is used for both purification and quality control analysis. Analytical radio-HPLC is employed to determine the radiochemical purity, which should be ≥95%. Chiral HPLC is crucial for confirming the enantiomeric excess, ensuring that the final product is the desired stereoisomer. A Chirex 3126 column with a mobile phase of acetonitrile and aqueous copper sulfate (B86663) can resolve all four stereoisomers in under 25 minutes, verifying an enantiomeric excess of >98%.

Table 2: Quality Control Specifications for Florilglutamic Acid (18F)

| Attribute | Specification | Method |

| Radiochemical Purity | ≥95% | Radio-HPLC |

| Enantiomeric Excess | ≥98% | Chiral HPLC |

| Sterility | USP <71> Compliant | Membrane Filtration |

| Endotoxin Levels | <0.5 EU/mL | LAL Test |

High-Performance Liquid Chromatography (HPLC) for Product Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of Florilglutamic acid (18F) after its initial synthesis. The process separates the desired radiolabeled compound from unreacted starting materials, byproducts, and other impurities.

Reverse-phase HPLC is commonly employed for this purpose. In one method, a C18 column is used with a water and acetonitrile gradient to purify the crude product, which may be around 70% pure initially, to a final purity of 88%. google.com Chiral HPLC analysis can also be performed to ensure the stereospecificity of the final product. This is often accomplished using a specialized column, such as a 3-cm Chirex 3126 column, with a mobile phase of acetonitrile and copper sulfate (CuSO4).

The use of automated synthesis modules, such as the GE FASTlab™ system, incorporates HPLC for purification. These systems are designed to handle the entire process, from radiolabeling to final formulation, in a controlled and efficient manner.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is another vital purification method used in the production of Florilglutamic acid (18F). It is often used as a complementary technique to HPLC or as a standalone purification step.

A common SPE method involves the use of Oasis MCX (Mixed-mode Cation Exchange) cartridges. These cartridges can effectively trap [18F]FSPG (Florilglutamic acid) at a low pH (less than 2). This allows for the removal of impurities, with less than 5% of the initial precursor remaining. The purified [18F]FSPG can then be efficiently eluted from the cartridge using a phosphate-buffered saline (PBS) solution at a pH of 7.4, with an elution efficiency of 92-95%.

This combination of HPLC and SPE ensures a high level of purity for the final product, which is essential for its use in research and potential diagnostic applications.

Analytical Quality Control Procedures for Research-Grade Florilglutamic Acid (18F)

Rigorous quality control procedures are essential to guarantee the identity, purity, and consistency of research-grade Florilglutamic acid (18F). These procedures are designed to meet stringent standards, often adhering to Good Manufacturing Practice (GMP) guidelines for clinical use.

Radiochemical Purity Assessment (e.g., Radio-HPLC)

The radiochemical purity of Florilglutamic acid (18F) is a critical parameter that confirms the percentage of the total radioactivity in the desired chemical form. Radio-HPLC is the standard method for this assessment.

By analyzing the sample with a radioactivity detector, the percentage of radioactivity associated with the Florilglutamic acid (18F) peak can be determined relative to the total radioactivity detected. Automated synthesis systems, like the GE FASTlab™, consistently produce [18F]FSPG with a radiochemical purity greater than 95%. Early synthesis methods using 4-nitrophenylsulfonate precursors also achieved high radiochemical purity.

Chemical Purity and Identity Confirmation (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to confirm the chemical purity and identity of Florilglutamic acid (18F). LC separates the components of the mixture, while MS provides information about the molecular weight of each component, confirming the presence of the desired compound.

Co-injection of the synthesized product with a non-radioactive standard, such as (4S)-4-(3-fluoropropyl)-L-glutamate, is a common practice to verify the specificity of the synthesis and rule out the presence of stereoisomeric impurities. The mass spectrometry data for the purified compound provides definitive confirmation of its identity. google.com

Determination of Radiochemical Yields

The radiochemical yield (RCY) is a measure of the efficiency of the radiolabeling reaction. It is calculated as the percentage of the initial radioactivity from [18F]fluoride that is incorporated into the final Florilglutamic acid (18F) product.

Several factors can influence the RCY, including the choice of precursor and reaction conditions. Early methods using 4-nitrophenylsulfonate derivatives reported RCYs in the range of 30-63%. More modern approaches utilizing 2-naphthylsulfonate precursors can achieve RCYs greater than 50%. Automated systems like the GE FASTlab™ report a non-decay corrected RCY of 30.82 ± 1.60%. A newer method involving silyl-fluoride exchange has shown preliminary RCYs of approximately 15%.

| Synthesis Method | Precursor | Radiochemical Yield (RCY) |

| Early Method | 4-Nitrophenylsulfonate | 30-63% |

| Modern Protocol | 2-Naphthylsulfonate | >50% |

| Automated System (GE FASTlab™) | Triflate | 30.82 ± 1.60% (non-decay corrected) |

| Silyl-Fluoride Exchange | Silyl-fluoride | ~15% |

Molar Activity Determination

Molar activity refers to the amount of radioactivity per mole of the compound. It is a crucial parameter for radiopharmaceuticals, as high molar activity allows for the administration of a small chemical mass while still achieving a strong signal for imaging.

Preclinical in Vitro Characterization of Florilglutamic Acid 18f

Cellular Uptake Mechanisms and Kinetics

The initial characterization of a radiotracer in a preclinical setting involves understanding how it interacts with and enters cells. For Florilglutamic acid (18F), in vitro studies using various cell culture models have been crucial in elucidating its uptake mechanisms and the kinetics of this process.

Florilglutamic acid (18F), also known as (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamate or BAY 94-9392, is a radiolabeled amino acid derivative designed to target specific metabolic pathways in tumor cells. nih.govnih.gov In vitro research has demonstrated that its primary mechanism of cellular entry is via the cystine/glutamate (B1630785) antiporter, known as system xC−. nih.gov This transport system is a sodium-independent, heterodimeric protein that facilitates the exchange of extracellular L-cystine for intracellular L-glutamate. nih.govnih.gov

System xC− plays a vital role in cellular defense against oxidative stress by supplying cystine, which is then reduced to cysteine—a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). d-nb.infolivingtumorlab.com Many cancer cell types exhibit increased metabolic activity and oxidative stress, leading to the overexpression of the system xC− transporter to meet their high demand for antioxidants. nih.govd-nb.info Florilglutamic acid (18F) acts as a substrate for this transporter, mimicking glutamate and allowing it to be taken up by cells with high system xC− activity. nih.gov Studies using knockdown cells have confirmed that the transport of Florilglutamic acid (18F) is specifically mediated by the system xC− exchanger. nih.gov

To confirm the specificity of Florilglutamic acid (18F) for the system xC− transporter, competitive inhibition assays are performed in various cancer cell lines. These studies involve introducing known inhibitors of system xC− or substrates of other amino acid transporters to see if they reduce the uptake of the radiotracer.

Sulfasalazine (B1682708), a potent and specific inhibitor of system xC−, has been used in these assays to block the uptake of Florilglutamic acid (18F), thereby confirming that its transport is mediated by this specific system. livingtumorlab.comnih.gov

Comparative studies with other transporter inhibitors have provided further insight into its specificity. In a study comparing Florilglutamic acid (18F) with another system xC- targeting radiopharmaceutical, [18F]5-fluoroaminosuberic acid ([18F]FASu), the uptake was measured in the presence of inhibitors for different transporter systems. The results showed that while the uptake of [18F]FASu was highly specific to system xC-, the uptake of Florilglutamic acid (18F) was also significantly reduced by an inhibitor of system A(SC) in two of the three cell lines tested, suggesting some level of interaction with other transporters. nih.gov

| Inhibitor | Target Transporter System | Effect on [18F]FSPG Uptake | Effect on [18F]FASu Uptake | Reference |

|---|---|---|---|---|

| Sulfasalazine | System xC− | Uptake blocked | Uptake blocked | nih.gov |

| Rose Bengal | System xC− | Not specified | Uptake blocked | nih.gov |

| L-trans-pyrrolidine-2,4-dicarboxylic acid | System A(SC) | Uptake significantly decreased in 2 of 3 cell lines | No effect | nih.gov |

| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid | System L | Not specified | No effect | nih.gov |

| L-serine | Systems A, ACS, B0, B0,+ | Not specified | No effect | nih.gov |

Data synthesized from a comparative study evaluating radiopharmaceuticals targeting system xC-. nih.gov

Time-activity curves are generated to study the kinetics of radiotracer uptake over time in cultured cells. These analyses for Florilglutamic acid (18F) in various cancer cell lines, including prostate (PC-3), glioblastoma (U-87), and non-small cell lung cancer (A549), have demonstrated a time-dependent accumulation of the tracer within the cells. nih.gov The uptake generally increases over time, which is characteristic of transporter-mediated processes. This method is essential for assessing saturation kinetics, where a linear correlation between uptake and transporter expression levels can be established under non-saturating conditions.

Competitive Inhibition Studies with Glutamate Analogs and Transporter Inhibitors in Cell Culture Models

Substrate Specificity and Affinity Evaluation

The evaluation of substrate specificity is critical to ensure that a radiotracer binds to its intended target with high selectivity. For Florilglutamic acid (18F), the primary target is the system xC− transporter. nih.gov

Cellular uptake assays have shown that a fluoropropyl substituted glutamate derivative, the basis for Florilglutamic acid (18F), acts as a potent inhibitor in uptake assays, indicating a strong interaction with the transporter. nih.gov Further studies using cell lines with genetically knocked-down expression of the transporter confirmed that the uptake of Florilglutamic acid (18F) is specifically dependent on system xC−. nih.gov

Intracellular Retention and Efflux Dynamics in Cellular Models

Once a radiotracer enters a cell, its retention and potential efflux are key characteristics determining its efficacy for imaging. An ideal tracer should be readily taken up and trapped within the target cells to provide a strong and stable signal.

A significant finding from in vivo preclinical studies in mouse models is that no metabolites of Florilglutamic acid (18F) were detected in either blood or tumor cells. nih.gov This suggests that once transported into the cell, the compound is not rapidly metabolized or broken down, and it is well-retained in its original form. nih.gov This high level of intracellular retention is crucial for PET imaging, as it allows the radiotracer to accumulate in target tissues, leading to excellent tumor visualization and high tumor-to-background ratios. nih.gov The retention of Florilglutamic acid (18F) serves as a marker for the metabolic activity of the tumor, specifically reflecting the activity of the system xC- transporter.

Preclinical in Vivo Evaluation in Animal Models

Biodistribution and Organ Uptake in Healthy Animal Models

Biodistribution studies are fundamental to understanding how a radiotracer distributes throughout the body, accumulates in various organs, and is cleared. These studies for Florilglutamic acid (18F) have been conducted in healthy rodents, providing a profile of its behavior in non-disease states and establishing a baseline for tumor imaging studies.

Ex vivo biodistribution analysis following intravenous administration of Florilglutamic acid (18F) in rodents has demonstrated a consistent and favorable profile for a tumor imaging agent. The tracer exhibits rapid clearance from the bloodstream and low uptake in most healthy tissues, which is crucial for achieving high-contrast images of target tissues, such as tumors. plos.orgaacrjournals.org

Studies in mice bearing NCI-H460 tumors revealed that the tracer's uptake in the tumor was significant, while background activity in many organs remained low. nih.gov For instance, at 1-hour post-injection, the tumor uptake was 3.2 ± 0.4% of the injected dose per gram of tissue (% ID/g). nih.gov In a study with rats bearing orthotopic GS9L glioblastoma, Florilglutamic acid (18F) showed high tumor uptake, leading to excellent tumor visualization with a high tumor-to-brain ratio of 32.7. plos.org

Besides tumors, notable uptake has been consistently observed in the pancreas and kidneys. nih.govsnmjournals.org In healthy volunteers, the pancreas showed sustained retention of the tracer. mdpi.com The biodistribution in rodents and humans is largely consistent, showing high pancreatic and renal uptake. snmjournals.org

Table 1: Biodistribution of Florilglutamic acid (18F) in Mice Bearing NCI-H460 Tumors (1-hour post-injection) Data presented as mean ± standard deviation.

| Tissue | % Injected Dose per Gram (% ID/g) |

| Blood | 0.5 ± 0.1 |

| Tumor | 3.2 ± 0.4 |

| Pancreas | 3.1 ± 0.7 |

| Kidney | 2.5 ± 0.3 |

| Liver | 0.8 ± 0.1 |

| Muscle | 0.4 ± 0.1 |

| Brain | 0.1 ± 0.0 |

This table is generated based on data reported in preclinical studies. nih.gov

The clearance profile of Florilglutamic acid (18F) is characterized by rapid removal from the blood, primarily through the renal system. plos.orgaacrjournals.org This efficient renal excretion is advantageous as it quickly reduces background radioactivity in the body, enhancing the tumor-to-background ratio. aacrjournals.orgmdpi.com Both preclinical studies in rodents and clinical evaluations in humans have confirmed that the tracer is cleared via the kidneys and accumulates in the bladder. plos.orgnih.gov Importantly, studies have shown that there are no detectable radiolabeled metabolites of Florilglutamic acid (18F) in plasma or urine up to 4 hours after injection, which simplifies pharmacokinetic analysis as the detected radioactivity corresponds to the intact tracer. nih.govescholarship.org

Quantitative Tissue Distribution Analysis

Pharmacokinetic Modeling in Animal Subjects

Pharmacokinetic modeling is employed to quantitatively describe the uptake and processing of a tracer in tissue. Both compartmental and non-compartmental analysis methods have been applied to data from Florilglutamic acid (18F) studies to derive key parameters that reflect its biological behavior.

Compartmental models are mathematical representations of the tracer's movement between different physiological compartments, such as blood plasma, and tissue. For Florilglutamic acid (18F), a one-tissue compartment model has been used in preclinical studies to derive the influx rate constant (K₁), which represents the rate of tracer delivery and extraction by the tissue. researchgate.net In a study involving mouse models of hepatocellular carcinoma, the influx rate constants were found to be significantly higher in MYC-driven tumors compared to MET-driven tumors under fasting conditions. researchgate.net While more complex models like a three-tissue sequential compartmental model have been applied in human studies, the fundamental approach of modeling tracer exchange between blood and tissue is a cornerstone of its quantitative analysis. nih.govescholarship.org

Non-compartmental analysis is a simpler approach that uses parameters like the Standardized Uptake Value (SUV), which is a semi-quantitative measure of tracer uptake normalized to the injected dose and body weight. The maximum SUV (SUVmax) is often used to represent the peak tracer accumulation in a region of interest. In preclinical studies, Florilglutamic acid (18F) has demonstrated high tumor-to-background ratios when assessed by SUV. plos.orgresearchgate.net Changes in these parameters over time or in response to therapy are often evaluated. For example, a significant decrease in Florilglutamic acid (18F) PET signal was observed in treatment-responsive patient-derived xenografts before changes in tumor volume were detectable. mdpi.com

The arterial input function, which describes the concentration of the radiotracer in arterial blood plasma over time, is a critical component for quantitative kinetic modeling. In preclinical animal studies, this can be determined through serial arterial blood sampling. plos.org An alternative, less invasive method is the use of an image-derived input function (IDIF), where the tracer concentration is measured from a region of interest drawn over a large artery, such as the left ventricle or carotid artery, in dynamic PET images. nih.govescholarship.orgresearchgate.net For Florilglutamic acid (18F), the input function has been derived from the left ventricular blood pool in mice. researchgate.net As previously noted, the absence of radiolabeled metabolites for Florilglutamic acid (18F) simplifies the analysis of the blood input function, as no metabolite correction is required. nih.govescholarship.org

Compartmental and Non-Compartmental Analysis of Tracer Kinetics

Target Specificity and Selectivity Validation in Animal Models

A crucial aspect of a targeted radiopharmaceutical is demonstrating its specific interaction with its intended biological target. For Florilglutamic acid (18F), extensive preclinical validation has confirmed its specificity and selectivity for the system xc¯ transporter.

Florilglutamic acid (18F) is a glutamate (B1630785) analog designed to be a substrate for the system xc¯ transporter. plos.org In vivo studies in various tumor-bearing animal models have consistently shown high and specific uptake of the tracer in tumors known to overexpress system xc¯. plos.orgaacrjournals.org The specificity has been directly demonstrated through in vivo blocking studies. For instance, the administration of a selective system xc¯ inhibitor, such as imidazole (B134444) ketone erastin (B1684096) (IKE) or sulfasalazine (B1682708), has been shown to significantly reduce the uptake of Florilglutamic acid (18F) in tumors. thno.orgsnmjournals.orgsnmjournals.org This competitive inhibition confirms that the tracer's accumulation is mediated by the system xc¯ transporter.

Furthermore, the selectivity of Florilglutamic acid (18F) is highlighted by the high tumor-to-background ratios observed in preclinical imaging. plos.org For example, in an orthotopic rat glioma model, the tumor-to-brain ratio for Florilglutamic acid (18F) was substantially higher than that for other tracers like 18F-FDG and 18F-FET, underscoring its excellent selectivity for the tumor over surrounding healthy brain tissue. plos.org This high selectivity is a direct consequence of the low expression of system xc¯ in healthy tissues, with the exception of the pancreas, and its upregulation in many cancer types. researchgate.net

Preclinical Blockade Studies Using Non-Radioactive Substrates or Inhibitors

Preclinical blockade studies are crucial for demonstrating the specificity of a radiotracer's uptake to its intended biological target. In the case of florilglutamic acid (18F), also known as (18F)FSPG, these studies have been instrumental in confirming its interaction with the cystine/glutamate antiporter (system xc-).

To verify the specificity of (18F)florilglutamic acid uptake, competitive inhibition studies are performed in preclinical models. These studies involve the co-administration of a non-radioactive substance that also interacts with the target transporter. A significant reduction in the uptake of the radiotracer in the presence of the competing substrate indicates that both molecules are utilizing the same transport mechanism.

One commonly used inhibitor in these studies is sulfasalazine, a known inhibitor of the system xc- transporter. By demonstrating that the pre-administration of sulfasalazine blocks the uptake of (18F)florilglutamic acid in tumor cells, researchers can confirm that the tracer's accumulation is indeed mediated by this specific transporter. Similarly, other non-radioactive glutamate analogs can be used to differentiate the uptake mechanism from other related transporters.

For instance, studies have explored the use of pharmacological modulation to mitigate off-target uptake. Probenecid, an inhibitor of organic anion transporters, has been co-injected to reduce renal excretion and pancreatic accumulation of the tracer, thereby enhancing the signal from the target tissue.

The table below summarizes the types of compounds used in preclinical blockade studies for (18F)florilglutamic acid.

Interactive Data Table: Compounds in Preclinical Blockade Studies

| Compound | Target/Mechanism | Purpose in Study |

|---|---|---|

| Sulfasalazine | System xc- inhibitor | To confirm transporter-mediated specificity of (18F)florilglutamic acid uptake. |

| Probenecid | Organic anion transporter inhibitor | To reduce renal excretion and off-target pancreatic accumulation. |

| Non-radioactive glutamate analogs | Competitors for glutamate transporters | To differentiate between system xc- and other glutamate transporter dependencies. |

Radiometabolite Analysis in Animal Biofluids and Tissues

Identification and Quantification of Radioactive Metabolites

Understanding the metabolic fate of a radiotracer is critical for accurate interpretation of PET imaging data. Radiometabolite analysis of (18F)florilglutamic acid in animal models has been conducted to determine its in vivo stability. aacrjournals.org

Studies have shown that (18F)florilglutamic acid exhibits good in vivo stability. frontiersin.orgaacrjournals.org Analysis of plasma samples from mice at various time points after injection revealed that a significant majority of the radioactivity remained as the intact parent compound. frontiersin.orgaacrjournals.org For instance, one study reported that approximately 78.2% of the plasma radioactivity was from intact (18F)florilglutamic acid 70 minutes post-injection. frontiersin.org Another study in tumor-bearing mice found that ≥85% of the radioactivity in both tumor and plasma was from the parent tracer. aacrjournals.org

The primary radiometabolite identified in some studies is free [18F]fluoride, which can result from in vivo defluorination. turkupetcentre.net This defluorination can lead to uptake in bone, a characteristic that needs to be considered during image interpretation. turkupetcentre.net

The methods used for radiometabolite analysis typically involve high-performance liquid chromatography (HPLC) or radio-thin-layer chromatography (radio-TLC) of blood and tissue samples collected at different times after tracer administration. These techniques separate the parent radiotracer from its radioactive metabolites, allowing for their individual quantification.

The table below summarizes findings on the quantification of (18F)florilglutamic acid and its metabolites in animal biofluids.

Interactive Data Table: Radiometabolite Quantification in Animal Plasma

| Time Post-Injection | % of Radioactivity as Intact (18F)Florilglutamic Acid | Identified Radiometabolites | Animal Model | Reference |

|---|---|---|---|---|

| 70 minutes | ~78.2% | Not specified in detail | Mice | frontiersin.org |

| Not specified | ≥85% | Not specified in detail | Tumor-bearing mice | aacrjournals.org |

| 30 minutes | ~65% | Free [18F]Fluoride | Human (for comparison) | turkupetcentre.net |

Impact of Metabolites on In Vivo Signal Interpretation in Animal Studies

The presence of radiometabolites can potentially confound the interpretation of PET signals. If a radiometabolite accumulates in tissues, it can contribute to the measured radioactivity, leading to an overestimation of the target's density or activity.

In the case of (18F)florilglutamic acid, the primary concern is the potential for in vivo defluorination, leading to the formation of free [18F]fluoride. turkupetcentre.net Free [18F]fluoride is known to accumulate in bone, which could potentially interfere with the assessment of bone metastases or tumors located near bony structures. turkupetcentre.net Therefore, observing bone uptake in preclinical PET scans with (18F)florilglutamic acid may necessitate careful interpretation to distinguish between specific tumor uptake and non-specific bone uptake of [18F]fluoride. turkupetcentre.netnih.gov

The minimal metabolism of (18F)florilglutamic acid within the tumor cells themselves is a favorable characteristic, as it implies that the PET signal is a direct reflection of the transport and initial trapping of the tracer, rather than subsequent metabolic processes. aacrjournals.orgnih.gov This simplifies the kinetic modeling of the tracer and strengthens the correlation between the imaging signal and the activity of the system xc- transporter.

Research Applications of Florilglutamic Acid 18f in Animal Disease Models

Imaging of Metabolic Alterations in Preclinical Cancer Models

18F-FSPG serves as a valuable tool for investigating the metabolic reprogramming that is a hallmark of cancer. Its uptake is mediated by the system xC- transporter, an antiporter that exchanges extracellular cystine for intracellular glutamate (B1630785). nih.govnih.gov This transporter plays a critical role in maintaining cellular redox balance by supplying cystine for the synthesis of the antioxidant glutathione (B108866) (GSH). nih.gove-century.us

Assessment of System xC− Activity in Tumor Xenografts

Studies utilizing animal models with tumor xenografts have demonstrated that 18F-FSPG PET imaging can effectively measure system xC- activity in vivo. aacrjournals.orgnih.gov The uptake of 18F-FSPG in tumors is directly related to the expression and activity of the xCT subunit of the system xC- transporter. nih.gov

For instance, research on various tumor xenograft lines, including breast, osteosarcoma, and lung cancer, revealed a significant correlation between the influx rate (K1) of an 18F-labeled system xC- substrate and xCT protein levels. nih.gov This indicates that 18F-FSPG PET can provide a quantitative measure of system xC- function within the tumor microenvironment.

In a study involving different breast cancer models (MDA-MB-231, MCF-7, and ZR-75-1), the model with the highest xCT messenger RNA level, MDA-MB-231, also showed the highest uptake of a system xC- targeting tracer. nih.gov Furthermore, in a xenograft model using cells engineered to express system xC-, tumors with the transporter showed significantly higher tracer uptake compared to the wild-type tumors. nih.gov

| Tumor Xenograft Model | Key Finding | Reference |

|---|---|---|

| Breast, Osteosarcoma, Lung Cancer | Significant correlation between tracer influx rate (K1) and xCT protein levels. | nih.gov |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Highest tracer uptake among breast cancer models, correlating with high xCT mRNA levels. | nih.gov |

| System xC- Transduced Xenograft | Significantly higher tracer uptake in tumors expressing the transporter compared to wild-type. | nih.gov |

Correlation with Molecular Markers of Oxidative Stress and Glutamate Metabolism in Tumors

The uptake of 18F-FSPG is intricately linked to the redox status of tumor cells. aacrjournals.orgnih.gov Increased oxidative stress can lead to an upregulation of system xC- to import more cystine for GSH synthesis, which in turn can be visualized by higher 18F-FSPG uptake. nih.govnih.gov

Preclinical studies have shown that inducing oxidative stress in cancer cells leads to increased 18F-FSPG uptake. nih.gov Conversely, therapeutic interventions that induce oxidative stress, such as treatment with doxorubicin (B1662922), have been shown to decrease 18F-FSPG tumor uptake in a mouse model of ovarian cancer. nih.gov This decrease correlated with markers of oxidative stress and preceded changes in tumor volume or glucose utilization. nih.gov This suggests that 18F-FSPG PET can monitor early tumor responses to therapies that modulate redox homeostasis. nih.govnih.gov

The relationship between 18F-FSPG uptake and glutamate metabolism is inherent to the function of system xC-, which exports glutamate. e-century.us This interplay is a key area of investigation in understanding tumor metabolism.

Applications in Specific Murine Cancer Models (e.g., Hepatocellular Carcinoma, Glioma)

Hepatocellular Carcinoma (HCC): In murine models of HCC, 18F-FSPG PET has shown promise for tumor detection. mdpi.com Specifically, in transgenic mouse models of HCC induced by the MYC protooncogene, which is known to have increased glutamine metabolism, tumors showed significantly higher influx rate constants for a radiolabeled glutamine analog compared to MET-induced tumors. nih.gov This highlights the potential of PET imaging with amino acid tracers to differentiate between HCC subtypes with distinct metabolic profiles. nih.gov

Glioma: Preclinical studies in rodent models of glioma have demonstrated the utility of 18F-FSPG for brain tumor imaging. plos.org In a rat model with orthotopically implanted GS9L glioblastoma cells, 18F-FSPG PET showed high tumor uptake and excellent tumor-to-brain contrast, significantly outperforming other tracers like 18F-FDG and 18F-FET. plos.org This high contrast is attributed to the low background signal of 18F-FSPG in healthy brain tissue. plos.org These findings in animal models have paved the way for clinical investigations in patients with intracranial malignancies. nih.govplos.org

| Murine Cancer Model | Key Findings with 18F-FSPG PET | Reference |

|---|---|---|

| Hepatocellular Carcinoma (MYC-induced) | Higher tracer influx rates compared to MET-induced tumors, reflecting increased glutamine metabolism. | nih.gov |

| Glioma (GS9L rat model) | High tumor uptake and excellent tumor-to-brain ratio (32.7), superior to 18F-FDG and 18F-FET. | plos.org |

Investigating Amino Acid Metabolism in Preclinical Models

Beyond cancer, 18F-FSPG and other radiolabeled amino acids are instrumental in studying the broader landscape of amino acid metabolism in various animal disease models.

Interplay of Florilglutamic Acid (18F) Uptake with Glutamine and Glucose Metabolism Pathways in Animal Models

The metabolism of cancer cells is characterized by a complex interplay between different nutrient utilization pathways. frontiersin.org Glucose and glutamine are two of the most critical nutrients for proliferating tumor cells. frontiersin.orgcancer.gov The uptake of 18F-FSPG via system xC- is linked to glutamine metabolism, as glutamate is the counter-transported substrate. e-century.us

In preclinical models of colorectal cancer, decreased 18F-FSPG uptake following treatment with a combination of EGFR and glutaminase (B10826351) inhibitors was a strong indicator of treatment sensitivity. mdpi.com This suggests that 18F-FSPG PET can be used to monitor the metabolic response to therapies that target glutamine metabolism. mdpi.com Furthermore, studies in breast cancer cell models have shown that glutamine availability can influence glucose metabolism pathways to regulate the cell's redox balance. nih.gov

Dynamic Changes in Metabolic Flux in Response to Perturbations in Animal Disease Models

Dynamic PET imaging allows for the measurement of metabolic flux, providing a more comprehensive understanding of metabolic changes over time. nih.gov In animal models, dynamic 18F-FSPG PET can quantify the rate of tracer uptake and accumulation, reflecting dynamic changes in system xC- activity in response to various stimuli or therapeutic interventions. nih.gov

For example, in response to drug-induced oxidative stress, the retention of 18F-FSPG in tumor cells decreases, reflecting an increased demand for cystine and subsequent depletion of the intracellular pool available for exchange. nih.gov This dynamic change in metabolic flux can be an early indicator of treatment response, often preceding anatomical changes in the tumor. nih.govresearchgate.net The ability to non-invasively monitor these dynamic metabolic shifts in animal models is crucial for the development and evaluation of new therapeutic strategies.

Preclinical Evaluation of Therapeutic Interventions

Monitoring Response to Experimental Therapies in Animal Models

Florilglutamic acid (18F) PET imaging has emerged as a promising tool for the early assessment of treatment response in preclinical cancer models, often preceding changes in tumor volume. nih.govresearchgate.net In animal models of cancer, a decrease in the retention of Florilglutamic acid (18F) following effective therapy has been observed before changes detectable by standard methods like CT scans. researchgate.net

In a mouse model of ovarian cancer, treatment with the chemotherapeutic agent doxorubicin led to a decrease in tumor uptake of Florilglutamic acid (18F). aacrjournals.org This reduction in tracer uptake coincided with markers of oxidative stress and occurred before any noticeable tumor shrinkage or changes in glucose utilization, as measured by 18F-FDG PET. aacrjournals.org

Similarly, in patient-derived xenograft (PDX) models of wild-type KRAS colorectal cancer, a decrease in Florilglutamic acid (18F) uptake at one-week post-treatment correlated with future therapeutic efficacy. nih.gov In treatment-sensitive tumors, tracer retention was significantly reduced from baseline after just one week of therapy with an EGFR-targeted monoclonal antibody, a glutaminase inhibitor, or a combination of both, prior to any changes in tumor volume. researchgate.netnih.gov Conversely, treatment-resistant tumors showed no significant change in Florilglutamic acid (18F) retention. researchgate.net These findings suggest that Florilglutamic acid (18F) PET can provide an early indication of whether a tumor is responding to a given therapy. nih.govnih.gov Preclinical data indicate that the clinical value of Florilglutamic acid (18F) may lie more in the early monitoring of therapy response and predicting treatment resistance rather than as a general diagnostic agent. nih.gov

Table 1: Preclinical Studies Monitoring Therapeutic Response with Florilglutamic acid (18F) PET

| Animal Model | Cancer Type | Experimental Therapy | Key Finding | Citation |

|---|---|---|---|---|

| Mouse | Ovarian Cancer | Doxorubicin | Decreased 18F-FSPG uptake preceded tumor shrinkage and changes in glucose metabolism. | aacrjournals.org |

| Mouse (PDX) | Colorectal Cancer | EGFR-targeted mAb, Glutaminase inhibitor | Decreased 18F-FSPG uptake at 1-week post-therapy correlated with treatment sensitivity. | researchgate.netnih.gov |

Assessing Target Engagement of Experimental Agents in Animal Systems

Florilglutamic acid (18F) PET can be utilized to non-invasively monitor the pharmacodynamic effects and confirm target engagement of novel therapeutic agents that interact with the system xc- transporter. snmjournals.org This is crucial in drug development to ensure that a drug is reaching and interacting with its intended molecular target in a living organism.

In a preclinical study, the chick chorioallantoic membrane (CAM) model was used to evaluate target engagement of a system xc- inhibitor. researchgate.net Pharmacological inhibition of the xCT transporter led to a significant decrease in Florilglutamic acid (18F) uptake, demonstrating that the tracer can effectively monitor the inhibition of its target. researchgate.net

Furthermore, in vitro studies using glioblastoma and pancreatic cancer cell lines, as well as fresh tumor slices, have shown that the uptake of Florilglutamic acid (18F) is significantly blocked by IKE (imidazole ketone erastin), a selective inhibitor of system xc-. snmjournals.org This blockade confirms that Florilglutamic acid (18F) uptake is a reliable indicator of system xc- activity and that the tracer can be used to assess the target engagement of inhibitors like IKE. snmjournals.org These findings support the use of Florilglutamic acid (18F) PET to personalize therapeutic selection and to aid in the development of new drugs with improved pharmacodynamics and pharmacokinetics. snmjournals.org

Table 2: Studies on Target Engagement Assessment using Florilglutamic acid (18F) PET

| Animal/Cell Model | Cancer Type | Experimental Agent | Key Finding | Citation |

|---|---|---|---|---|

| Chick CAM | Not specified | System xc- inhibitor | Pharmacological inhibition of xCT led to a 60% decrease in 18F-FSPG uptake. | researchgate.net |

| Glioblastoma and Pancreatic cancer cells | Glioblastoma, Pancreatic | IKE (imidazole ketone erastin) | IKE significantly blocked 18F-FSPG uptake, confirming target engagement. | snmjournals.org |

Exploring Non-Oncological Preclinical Applications

Potential in Investigating Inflammation in Animal Models

The system xc- transporter is also implicated in inflammatory processes, opening up avenues for the use of Florilglutamic acid (18F) in non-oncological applications. nih.gov In a rat model of cerebral ischemia, which is known to trigger a neuroinflammatory response, PET imaging with Florilglutamic acid (18F) was used to investigate the role of system xc- in brain inflammation. nih.govthno.orgresearchgate.net

Following a transient middle cerebral artery occlusion (MCAO) in rats, there was a progressive increase in Florilglutamic acid (18F) uptake in the ischemic territory, peaking between 3 to 7 days after the event. nih.govthno.orgresearchgate.net This increased uptake then gradually decreased from day 14 to 28. nih.govthno.org Immunohistochemistry confirmed the upregulation of system xc- in microglia and, to a lesser extent, in astrocytes within the inflamed brain tissue. nih.gov Further experiments involving the inhibition of system xc- with sulfasalazine (B1682708) resulted in a decrease in pro-inflammatory markers and an increase in an anti-inflammatory marker, suggesting that system xc- plays a key role in the inflammatory reaction following a stroke. nih.gov These findings highlight the potential of Florilglutamic acid (18F) PET to image and study the dynamics of neuroinflammation in animal models. nih.govresearchgate.net

Table 3: Florilglutamic acid (18F) PET in an Animal Model of Neuroinflammation

| Animal Model | Condition | Key Findings | Citation |

|---|---|---|---|

| Rat | Cerebral Ischemia (MCAO) | Progressive increase in 18F-FSPG uptake in the ischemic region, peaking at 3-7 days. Upregulation of system xc- confirmed in microglia and astrocytes. | nih.govthno.orgresearchgate.net |

Utility in Neurological Research Models (e.g., Glioma)

In the realm of neurological research, particularly in the context of brain tumors like glioma, Florilglutamic acid (18F) has demonstrated significant utility in preclinical models. plos.orgnih.gov In a study using a rat model with implanted GS9L glioblastoma cells, PET imaging with Florilglutamic acid (18F) allowed for excellent visualization of the orthotopic brain tumors. plos.orgnih.govresearchgate.net

A key advantage of Florilglutamic acid (18F) in this model was the high contrast achieved due to its substantial uptake in the tumor and negligible background signal in the healthy brain tissue. plos.orgnih.gov This resulted in a very high tumor-to-brain ratio of 32.7. plos.orgnih.govresearchgate.net For comparison, other established PET tracers for brain tumor imaging, 18F-FDG and 18F-FET, yielded much lower tumor-to-brain ratios of 1.7 and 2.8, respectively, in the same model. plos.orgnih.gov The superior contrast provided by Florilglutamic acid (18F) facilitates clearer delineation of the tumor. plos.org These preclinical findings underscore the potential of Florilglutamic acid (18F) as a valuable imaging agent for investigating brain malignancies in animal models. plos.orgnih.gov

Table 4: Comparative PET Imaging in a Rat Glioma Model

| Tracer | Tumor-to-Brain Ratio | Citation |

|---|---|---|

| Florilglutamic acid (18F) | 32.7 | plos.orgnih.govresearchgate.net |

| 18F-FDG | 1.7 | plos.orgnih.gov |

| 18F-FET | 2.8 | plos.orgnih.gov |

Advanced Imaging Methodologies and Quantitative Analysis in Preclinical Studies

Small Animal PET/CT Imaging Techniques

Preclinical evaluation of novel radiopharmaceuticals such as Florilglutamic acid (18F) heavily relies on advanced small animal imaging platforms, primarily positron emission tomography/computed tomography (PET/CT) scanners. These systems are crucial for in vivo visualization and quantification of the tracer's biodistribution and tumor uptake in animal models of disease, providing a critical translational bridge between initial radiochemistry development and human clinical trials. researchgate.net

Image Acquisition Protocols for Florilglutamic Acid (18F) in Animal Models

The establishment of standardized image acquisition protocols is fundamental for obtaining reliable and reproducible quantitative data from preclinical PET/CT studies with Florilglutamic acid (18F). These protocols are designed to optimize image quality while considering the specific pharmacokinetic profile of the tracer.

Dynamic and static PET scans are commonly employed. Dynamic imaging, initiated at the time of tracer injection, captures the temporal changes in radiotracer concentration within tissues, which is essential for kinetic modeling. cuanschutz.edu Static imaging, performed at a specific time point after injection when optimal tumor-to-background contrast is achieved, is used for simpler quantitative analysis, such as the Standardized Uptake Value (SUV). cuanschutz.eduplos.org

For Florilglutamic acid (18F), dynamic scans are often acquired over 60 to 95 minutes post-injection. nih.gov In some preclinical studies with animal models of hepatocellular carcinoma, a 10-minute PET scan was performed following a 60-minute tracer distribution period after intravenous injection. snmjournals.org In studies of intracranial malignancies in rats, imaging was conducted approximately 30 minutes post-injection. plos.org The choice of uptake duration is critical; for instance, a 40-minute uptake period has been determined to be sufficient for [18F]FSPG to reach a steady state in tumors in some models. mdpi.com

A typical acquisition protocol for Florilglutamic acid (18F) in a small animal PET/CT scanner involves:

Animal Preparation: Mice or rats are often fasted overnight to ensure standardized metabolic conditions. mdpi.comnih.gov Anesthesia, commonly with isoflurane, is administered to immobilize the animal during the scan, which helps to reduce motion artifacts. mdpi.comnih.gov

Tracer Administration: A defined dose of Florilglutamic acid (18F), for example, approximately 7.9–9.1 MBq, is administered intravenously. snmjournals.org

PET Scan: The animal is positioned in the scanner, and PET data acquisition commences. This can be a dynamic scan starting at injection or a static scan after a predetermined uptake period (e.g., 60 minutes). snmjournals.orgnih.gov

CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data. thno.orgresearchgate.net

The following table summarizes representative image acquisition parameters used in preclinical studies with Florilglutamic acid (18F) and similar tracers.

| Parameter | Example Protocol 1 (HCC Model) snmjournals.org | Example Protocol 2 (Brain Tumor Model) plos.org | Example Protocol 3 (Colorectal Cancer PDX) mdpi.com |

| Animal Model | Tumor-bearing rats | Fischer rats with glioblastoma | Mice with patient-derived xenografts (PDXs) |

| Tracer Dose | 7.9–9.1 MBq | Not specified | ~9 MBq |

| Uptake Duration | 60 minutes | ~30 minutes | 40 minutes |

| Scan Type | Static | Static | Static |

| Scan Duration | 10 minutes | Not specified | 20 minutes |

| Scanner | Small-animal PET/CT (Inveon PET) | Not specified | Inveon microPET |

Reconstruction Algorithms and Image Processing for Preclinical Data

Raw PET data must be reconstructed into a 3D image that represents the distribution of the radiotracer in the animal. The choice of reconstruction algorithm significantly impacts image quality, spatial resolution, and quantitative accuracy.

Iterative reconstruction algorithms are the standard for modern PET scanners. The Ordered-Subsets Expectation-Maximization (OSEM) algorithm is widely used in preclinical imaging. thno.orgnih.gov OSEM improves upon older analytical methods by modeling the statistical nature of positron emission and detection, leading to images with better noise characteristics and resolution. For instance, in a study involving a rat model of hepatocellular carcinoma, PET data for an [18F]FASu tracer, similar to Florilglutamic acid (18F), was reconstructed using a 3D OSEM algorithm with 4 iterations. thno.org

Advanced reconstruction techniques, such as those incorporating Point-Spread Function (PSF) modeling, can further enhance image resolution and contrast. amegroups.org PSF reconstruction corrects for the inherent blurring in PET systems, resulting in sharper images and potentially more accurate quantification, especially for small structures, which is highly relevant in preclinical animal models. amegroups.org

Following reconstruction, several image processing steps are necessary:

Attenuation Correction: Using the data from the co-registered CT scan, this correction accounts for the attenuation of photons by the animal's tissues, which would otherwise lead to an underestimation of tracer concentration, particularly in deeper tissues. thno.orgiaea.org

Scatter Correction: This corrects for photons that have been scattered before detection, which can degrade image contrast. thno.org

Decay Correction: This accounts for the radioactive decay of 18F during the scan, normalizing the data to the time of injection. thno.org

Image Registration: The PET and CT images are spatially aligned (co-registered) to allow for the precise anatomical localization of tracer uptake. nih.gov

Quantitative Analysis of In Vivo Data

Quantitative analysis of preclinical PET data is essential for objectively assessing the uptake of Florilglutamic acid (18F) in tumors and other tissues. This involves the extraction of numerical values from the images that reflect the underlying biological processes.

Standardized Uptake Value (SUV) and its Limitations in Animal Models

The Standardized Uptake Value (SUV) is the most common semi-quantitative metric used in clinical and preclinical PET imaging. aacrjournals.orgnih.gov It normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the body weight of the animal. snmjournals.org The formula is:

SUV = (Decay-corrected radioactivity concentration in ROI [Bq/g]) / (Injected dose [Bq] / Body weight [g]) snmjournals.org

SUV provides a simple, comparable measure of tracer uptake. For example, in studies of intracranial malignancies, the maximum SUV (SUVmax) within a tumor is often reported. plos.orgrsna.org In a study of indeterminate pulmonary nodules, the SUVmax of Florilglutamic acid (18F) was compared between benign and malignant lesions. plos.org

However, the use of SUV in animal models has several limitations:

Physiological Variability: Factors such as blood glucose levels, anesthesia, and body temperature can significantly influence tracer biodistribution and uptake, leading to variability in SUV measurements. nih.govresearchgate.net

Small Tumor Size: In animal models, tumors are often very small. The partial volume effect, where the limited spatial resolution of the PET scanner causes a blurring of the signal from a small object into the surrounding tissue, can lead to an underestimation of the true tracer concentration and thus an inaccurate SUV. nih.gov

Inaccurate Dose Measurement: Precise measurement of the injected dose can be challenging in small animals, and any inaccuracies will directly affect the SUV calculation.

Body Weight Normalization: Normalizing to body weight may not be ideal, as tracer uptake does not always scale linearly with weight, especially in animals with varying body compositions. nih.gov

Despite these limitations, SUV remains a widely used and valuable tool for initial assessment and for comparing uptake between different groups in a controlled preclinical study. plos.orgmdpi.com

Kinetic Modeling Approaches (e.g., Patlak Analysis, Non-Linear Regression) in Animal Studies

Kinetic modeling offers a more sophisticated and quantitatively robust analysis of dynamic PET data compared to the static SUV approach. By analyzing the change in tracer concentration over time in both tissue and blood, kinetic models can estimate physiological parameters such as transport rates and metabolic fluxes. nih.govfrontiersin.org

For tracers like Florilglutamic acid (18F) that are transported into cells, compartmental models are often used. researchgate.net A common approach is the two-tissue compartmental model, which describes the movement of the tracer between blood plasma, a non-metabolized tissue compartment, and a metabolized or specifically bound tissue compartment. researchgate.netd-nb.info

Patlak Analysis: This is a graphical analysis method based on a simplified compartmental model that is particularly useful for tracers that undergo irreversible trapping in the tissue, or where the rate of the reverse reaction is negligible over the course of the scan. researcher.life The analysis involves plotting a specific ratio of tissue activity to blood activity against a transformed time variable. For data that fits the model, the plot will become linear after an initial equilibration period, and the slope of the linear portion represents the net influx rate constant (K_i). rsna.org This provides a measure of the rate of tracer uptake and trapping. The relative changes in K_i have been shown to be predictive of lesion outcomes in studies with Florilglutamic acid (18F). rsna.org

Non-Linear Regression: This method involves fitting the full time-activity curve data from the tissue and the blood (the arterial input function) directly to the differential equations that describe the chosen compartmental model. nih.gov This can provide estimates for all the individual rate constants in the model (e.g., K1, k2, k3, k4 in a two-tissue model), offering a more detailed understanding of the tracer's behavior. researchgate.net For example, kinetic analysis of another amino acid tracer, 18F-Gln, in mouse models of breast cancer used non-linear regression to test one- and two-compartment models, finding that a reversible one-compartment model was preferable. nih.gov

These kinetic approaches are more complex to implement than SUV analysis, as they require dynamic scanning and measurement of the arterial input function, which can be challenging in small animals. However, they provide more accurate and detailed quantitative information about the biological processes being studied. nih.gov

Volumetric Analysis and Region-of-Interest (ROI) Delineation in Preclinical Scans

To extract quantitative data like SUV or kinetic parameters, specific regions or volumes of interest (ROIs or VOIs) must be defined on the PET images. scispace.com This process involves identifying and outlining anatomical structures, such as tumors, organs, or specific brain regions.

The delineation of ROIs/VOIs can be performed using several methods:

Manual Delineation: An operator manually draws the outline of the structure on the PET or co-registered CT/MRI images. iu.edu This is a common method but can be subjective and time-consuming.

Semi-Automated Methods: These methods often use a thresholding technique, where all voxels with an intensity above a certain percentage of the maximum intensity in the region are included in the VOI. iu.edu For example, a VOI might be defined by including all activity that reaches at least 25% of the maximum activity. iu.edu

Automated Methods: These use algorithms to automatically identify and segment structures based on image features.

The size and placement of the ROI/VOI are critical for accurate quantification. researchgate.net For instance, in a study of intracranial malignancies, 3D volumes of interest were drawn over the brain, heart, lungs, liver, kidneys, and tumor lesions to measure SUVmax and SUVmean. plos.orgresearchgate.net The size of the VOI was adjusted to capture the lesion without including surrounding structures. researchgate.net

Volumetric analysis also allows for the measurement of the metabolic tumor volume (MTV), which is the volume of the tumor that shows significant tracer uptake. nih.gov This can be an important biomarker for assessing tumor burden and response to therapy.

The table below provides examples of quantitative analysis methods applied in preclinical studies.

| Analysis Method | Key Findings/Application in Preclinical Studies | Reference |

| Standardized Uptake Value (SUV) | Compared uptake in tumors vs. normal tissue and benign vs. malignant lesions. High tumor-to-background ratios observed for Florilglutamic acid (18F). | plos.orgaacrjournals.org |

| Kinetic Modeling (Patlak Analysis) | Used to calculate the influx rate constant (K_i), with changes in K_i showing potential to predict lesion outcomes. | rsna.orgresearcher.life |

| Kinetic Modeling (Compartmental) | Determined that a reversible one-compartment model was suitable for describing the kinetics of a similar amino acid tracer (18F-Gln). | nih.govnih.gov |

| Region-of-Interest (ROI) Analysis | Used to derive quantitative metrics (SUV, %ID/g) from specific anatomical structures like tumors and organs. | snmjournals.orgscispace.com |

Co-registration with Other Preclinical Imaging Modalities (e.g., MRI, CT)

In preclinical research, the functional data provided by Positron Emission Tomography (PET) using Florilglutamic acid (18F) is significantly enhanced when combined with anatomical imaging modalities such as Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). This co-registration of multi-modal images provides a comprehensive view, overlaying the metabolic activity mapped by Florilglutamic acid (18F) onto the detailed anatomical structures visualized by CT or MRI.

The primary advantage of PET/CT co-registration is the precise anatomical localization of Florilglutamic acid (18F) uptake. CT offers high-resolution images of bone and soft tissue, which serve as an anatomical roadmap for the functional PET data. This is crucial for accurately identifying the location and extent of tracer accumulation within specific organs or tumor tissues. Preclinical studies investigating intracranial malignancies and hepatocellular carcinoma have extensively used PET/CT to visualize tumors. snmjournals.orgplos.orgnih.gov For instance, in studies with rat models of glioblastoma, whole-body PET/CT scans were instrumental in assessing the biodistribution of the tracer and quantifying its uptake in orthotopic brain tumors. plos.orgnih.gov Similarly, in rodent models of hepatocellular carcinoma, PET/CT enabled clear tumor visualization with low background signal from healthy liver tissue. snmjournals.org

MRI, when co-registered with PET, provides superior soft-tissue contrast compared to CT, making it particularly valuable for neurological and soft-tissue cancer studies. The combination of PET/MRI can delineate tumor boundaries with greater precision and provide additional physiological information. In a preclinical study of knee osteoarthritis in a canine model, MRI was co-registered with PET/CT to assess regional metabolic changes, demonstrating the power of combining these modalities to detect alterations in both osseous and non-osteochondral structures. nih.gov While this study used a different tracer, the methodology is directly applicable to studies with Florilglutamic acid (18F).

The integration of these imaging techniques is often accomplished using dedicated preclinical hybrid scanners (PET/CT or PET/MRI) or through software fusion of images acquired on separate systems. bruker.com These systems ensure that the animal remains in the same position for both scans, allowing for accurate automatic co-registration. bruker.com This multimodal approach is essential for a variety of preclinical research applications, including oncology, neurodegenerative diseases, and infectious diseases, providing a translational bridge from preclinical to clinical research. universite-paris-saclay.fr

| Tracer | Tumor/Brain Ratio (T/B) in GS9L Rat Model |

| Florilglutamic acid (18F) | 32.7 |

| 18F-FDG | 1.7 |

| 18F-FET | 2.8 |

| Data from a preclinical study comparing tracer uptake in orthotopically implanted GS9L brain tumors in rats. The high T/B ratio for Florilglutamic acid (18F) indicates excellent tumor visualization against background brain tissue. plos.orgnih.gov |

Development of Phantoms and Calibration Standards for Preclinical Florilglutamic Acid (18F) Imaging

Quantitative accuracy and reproducibility are paramount in preclinical PET imaging, particularly when using novel tracers like Florilglutamic acid (18F) to assess biological processes or monitor therapeutic response. mdpi.commdpi.com The development and use of phantoms and calibration standards are critical for achieving this quantitative rigor. banook.com

Phantoms are objects of known size, shape, and radioactivity concentration that are imaged to calibrate and validate scanner performance. banook.com They serve as surrogates for the subject, allowing researchers to assess and optimize imaging protocols without exposing animals to unnecessary radiation. banook.com By providing a "ground truth," phantoms are used to:

Calibrate scanners to ensure that the measured radioactivity concentrations are accurate and traceable to national standards. nist.gov

Evaluate system performance , including spatial resolution, sensitivity, and signal-to-noise ratio. researchgate.net

Standardize imaging protocols across different scanners and research sites, which is crucial for multi-center preclinical trials. banook.comnist.gov

Validate image reconstruction and correction algorithms , ensuring that quantitative data, such as the Standardized Uptake Value (SUV), is reliable. nist.gov

For a tracer like Florilglutamic acid (18F), which has a relatively short half-life of approximately 110 minutes, long-lived isotopes are often used as surrogates in phantoms for quality control and calibration. Germanium-68 (⁶⁸Ge), with a half-life of 271 days, is commonly used in PET phantoms as a surrogate for Fluorine-18 (B77423) (¹⁸F). nist.gov The National Institute of Standards and Technology (NIST) has developed methodologies for traceably calibrating large-volume phantoms containing ⁶⁸Ge in epoxy, which can be used to monitor PET scanner performance in clinical trials. nist.govnih.gov These principles are directly applicable to the preclinical setting.

While the literature does not describe phantoms developed specifically for Florilglutamic acid (18F), the established methodologies for general PET phantom development are essential for its use in quantitative studies. For instance, in studies aiming to measure early treatment response using Florilglutamic acid (18F) PET, calibrated phantoms would be indispensable for ensuring that observed changes in tracer uptake are due to biological effects rather than scanner variability. mdpi.commdpi.com

| Phantom Type | Purpose in Preclinical PET | Relevance to Florilglutamic acid (18F) Imaging |

| Uniform Cylinder Phantom | Assess scanner calibration, uniformity, and accuracy of quantification. Often filled with a long-lived isotope like ⁶⁸Ge. nist.gov | Ensures that SUV measurements of Florilglutamic acid (18F) uptake are accurate and comparable across studies. |

| Resolution Phantom | Measure the spatial resolution of the scanner using features like hot rods or line sources. | Determines the scanner's ability to resolve small structures, which is critical for accurately quantifying tracer uptake in small preclinical tumors. |

| Image Quality Phantom | Contains various sized "hot" and "cold" spheres to assess contrast recovery and signal-to-noise ratio. | Validates the ability to detect and quantify Florilglutamic acid (18F) accumulation in lesions of different sizes and uptake levels. |

| Anthropomorphic Phantom | Mimics the anatomy and radioactive distribution within a specific animal model. | Allows for optimization of imaging protocols and reconstruction algorithms for specific applications, such as brain or whole-body imaging with Florilglutamic acid (18F). |

Challenges and Future Directions in Florilglutamic Acid 18f Preclinical Research

Overcoming Methodological Hurdles in Radiosynthesis and Quality Control for Expanded Research

The progression of Florilglutamic acid (18F) (also known as (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamate or [¹⁸F]FSPG) from a promising research agent to a widely available tool for preclinical imaging hinges on surmounting significant challenges in its radiosynthesis and quality control. nih.gov The primary goal is to establish reliable and automated methods that deliver a high-purity product with sufficient molar activity and stability for diverse research applications. nih.govnih.gov

A key hurdle lies in the purification of the final product. nih.gov Early methods often struggled with reproducibility and the removal of impurities, which can interfere with accurate in vivo imaging. nih.gov To address this, researchers have focused on optimizing the entire synthesis process, from the choice of precursors and leaving groups to the deprotection and final purification steps. For instance, the use of a 2-naphthylsulphonate leaving group has shown promise in improving radiochemical yields. nih.gov

Automation is a critical step towards standardization and expanded access. Automated synthesis modules, such as the GE TRACERlab™ FX-N Pro and RNPlus Research systems, have been adapted for the production of [¹⁸F]FSPG and other radiotracers. nih.govnih.gov These platforms offer the potential for reproducible, high-yield production in a shorter timeframe, which is crucial given the short half-life of fluorine-18 (B77423) (~110 minutes). nih.gov For example, an automated synthesis on a customized RNPlus system reported an average radioactivity yield of 4.2 GBq from a 16 GBq starting activity, with a synthesis time of 50 minutes. nih.gov

Rigorous quality control is paramount to ensure the safety and efficacy of the radiotracer. This involves a battery of tests to confirm radiochemical purity, molar activity, and stability. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control, used to separate [¹⁸F]FSPG from any unreacted precursors or byproducts. nih.govnih.gov The development of new HPLC methods, such as those using a Hypercarb C18 column for direct analysis, has improved the accuracy and efficiency of purity assessments. nih.gov Stability tests are also crucial to ensure that the radiotracer does not undergo significant radiolysis before it can be used in preclinical imaging studies. nih.gov

Table 1: Comparison of Radiosynthesis Parameters for 18F-labeled Tracers

| Parameter | [¹⁸F]FSPG (Optimized Method) | [¹⁸F]Flortaucipir | [¹⁸F]FAPI-74 |

|---|---|---|---|

| Synthesis Time | 50 min nih.gov | 55 min nih.gov | 20 min amazonaws.com |

| Radiochemical Yield (non-decay corrected) | ~26% (calculated from 4.2 GBq yield from 16 GBq start) nih.gov | 14.8-16.6% nih.gov | >30-50% amazonaws.com |

| Radiochemical Purity | >95% nih.gov | >99.9% nih.gov | >95% amazonaws.com |

| Automation Platform | Customised RNPlus Research system nih.gov | RNplus Research module nih.gov | Cassette-based module amazonaws.com |

Advancements in Animal Model Development for Specific Biological Questions

The utility of Florilglutamic acid (18F) as a preclinical research tool is intrinsically linked to the availability of relevant and well-characterized animal models. These models are essential for investigating the biological questions that [¹⁸F]FSPG is designed to address, primarily the in vivo activity of the cystine/glutamate (B1630785) antiporter, system xC-. nih.govcapes.gov.br

A significant area of development is the use of xenograft and orthotopic tumor models. snmjournals.org For instance, preclinical studies have utilized mouse models with subcutaneously implanted human cancer cell lines, such as H460 (non-small cell lung cancer), to visualize tumor uptake of [¹⁸F]FSPG and compare it with other tracers. nih.govresearchgate.net Orthotopic models, where cancer cells are implanted in the corresponding organ, provide a more physiologically relevant environment for studying tumor biology. snmjournals.org For example, orthotopically implanted Huh7 and MH3924a hepatocellular carcinoma (HCC) cells in mice and rats, respectively, have been used to demonstrate excellent tumor visualization with [¹⁸F]FSPG due to strong tumor uptake and low background signal in the surrounding liver tissue. snmjournals.org

To confirm the specificity of [¹⁸F]FSPG for system xC-, researchers employ animal models in conjunction with pharmacological or genetic interventions. Competitive inhibition studies, where an inhibitor of system xC- like sulfasalazine (B1682708) is administered, are used to demonstrate a reduction in tracer uptake, thereby validating that the signal is target-specific. Furthermore, animal models with genetically modified cells, such as those with a knockdown of the xCT subunit (SLC7A11), provide definitive evidence for the role of system xC- in [¹⁸F]FSPG accumulation. nih.govcapes.gov.br

Beyond oncology, there is growing interest in using [¹⁸F]FSPG and other related tracers to study neurological conditions where system xC- and oxidative stress play a role. mdpi.com The development of animal models that accurately mimic the pathophysiology of diseases like Alzheimer's, Parkinson's, and multiple sclerosis will be crucial for exploring the utility of [¹⁸F]FSPG in these contexts. mdpi.com For example, rodent models of neurodegenerative diseases are being used to investigate the involvement of ferroptosis, a form of iron-dependent cell death linked to system xC- activity. mdpi.comnih.gove-century.us

Table 2: Preclinical Animal Models Used in Florilglutamic Acid (18F) Research

| Animal Model | Cancer/Disease Type | Key Research Question | Reference |

|---|---|---|---|

| Nude mice with H460 xenografts | Non-small cell lung cancer | Comparison of tumor uptake with other tracers nih.govresearchgate.net | nih.govresearchgate.net |

| Rats with H460 xenografts | Non-small cell lung cancer | Evaluation of novel system xC- tracers nih.govresearchgate.net | nih.govresearchgate.net |

| Nude mice with orthotopic Huh7 tumors | Hepatocellular carcinoma | Tumor visualization and background assessment snmjournals.org | snmjournals.org |

| ACI rats with orthotopic MH3924a tumors | Hepatocellular carcinoma | Tumor visualization in a relevant organ environment snmjournals.org | snmjournals.org |

| Rats with turpentine (B1165885) oil-induced inflammation | Inflammation | Specificity of tracer uptake vs. inflammation nih.govcapes.gov.br | nih.govcapes.gov.br |

| Rats with C6 glioma | Glioblastoma | Monitoring response to ferroptosis-inducing therapy nih.gov | nih.gov |

Integration with Multi-Omics Data in Preclinical Investigations

To fully unlock the potential of Florilglutamic acid (18F) PET imaging in preclinical research, there is a growing trend towards its integration with multi-omics data. This approach allows for a more comprehensive understanding of the biological processes underlying tracer uptake and provides deeper insights into tumor metabolism and response to therapy. nih.govnih.gov

One of the most direct correlations is with genomics and transcriptomics. By analyzing the expression levels of the gene encoding the xCT subunit of system xC- (SLC7A11), researchers can correlate gene expression with [¹⁸F]FSPG uptake in tumors. nih.gov For example, analysis of RNA-Seq data from The Cancer Genome Atlas (TCGA) has shown elevated levels of SLC7A11 in hepatocellular carcinoma tissue compared to normal liver, providing a genetic basis for the observed tracer accumulation in HCC. nih.gov

Metabolomics, the large-scale study of small molecules within cells and tissues, offers another layer of information. Since [¹⁸F]FSPG uptake is linked to the exchange of cystine and glutamate, and subsequently to the synthesis of the major intracellular antioxidant glutathione (B108866) (GSH), PET imaging can be combined with metabolomic analyses of tumor tissue to directly measure levels of these key metabolites. nih.govnih.gov This can help to elucidate the metabolic state of the tumor and its capacity to handle oxidative stress. nih.gov

Pharmacokinetic modeling of dynamic PET data, which can be considered a form of in vivo "omics," provides quantitative parameters such as the influx rate constant (K₁) of the tracer. nih.gov Studies have shown a significant correlation between the K₁ of a similar system xC- tracer, ¹⁸F-fluoroaminosuberic acid (¹⁸F-FASu), and the protein levels of xCT in tumor xenografts. nih.gov This quantitative approach strengthens the link between the imaging signal and the underlying molecular target.